Vinorelbine Tartrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vinorelbine ditartrate involves multiple steps starting from anhydrovinblastine. The key steps include:
Trifluoroacetylation: The N6-oxide is then reacted with trifluoroacetic anhydride to produce a bistrifluoroacetate intermediate.
Isomerization and Cyclization: This intermediate undergoes isomerization in a tetrahydrofuran-water mixture, followed by cyclization to yield vinorelbine.
Industrial Production Methods
Industrial production of vinorelbine ditartrate follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Vinorelbine ditartrate undergoes several types of chemical reactions, including:
Oxidation: As mentioned in the synthesis, oxidation is a key step in its preparation.
Substitution: The compound can undergo substitution reactions, particularly during the trifluoroacetylation step.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid is used for oxidation.
Acylating Agents: Trifluoroacetic anhydride is used for trifluoroacetylation.
Major Products
The major product formed from these reactions is vinorelbine, which is then converted to its ditartrate form for medical use .
Scientific Research Applications
Vinorelbine ditartrate has a wide range of applications in scientific research:
Cancer Treatment: It is used extensively in the treatment of non-small cell lung cancer and breast cancer.
Radiosensitization: Research has shown that vinorelbine can enhance the sensitivity of cancer cells to radiation therapy, making it a valuable adjunct in cancer treatment.
Cell Cycle Studies: As an anti-mitotic agent, vinorelbine is used to study the cell cycle and the mechanisms of cell division.
Mechanism of Action
Vinorelbine exerts its effects by binding to tubulin, a protein that is essential for the formation of the mitotic spindle . By inhibiting tubulin polymerization, vinorelbine disrupts the mitotic spindle, leading to cell cycle arrest in the metaphase . This prevents cancer cells from dividing and proliferating .
Comparison with Similar Compounds
Vinorelbine is part of the vinca alkaloid family, which includes other compounds such as vinblastine and vincristine . Compared to these compounds, vinorelbine has a unique structure that allows for better penetration into cancer cells and a more favorable side effect profile . Other similar compounds include:
Vinblastine: Used in the treatment of Hodgkin’s lymphoma and testicular cancer.
Vincristine: Used in the treatment of leukemia and lymphoma.
Vinorelbine’s unique structure and mechanism of action make it particularly effective in treating non-small cell lung cancer and breast cancer .
Properties
CAS No. |
105661-07-2 |
---|---|
Molecular Formula |
C53H66N4O20 |
Molecular Weight |
1079.1 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1 |
InChI Key |
CILBMBUYJCWATM-PYGJLNRPSA-N |
Isomeric SMILES |
CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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